3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 202.60 g/mol. It is classified as an irritant and has potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. The compound is notable for its structural features, which include a pyrazolo-pyrimidine framework that is of interest for various biological activities and synthetic applications.
This compound is cataloged under the Chemical Abstracts Service number 1015846-76-0 and has been referenced in various chemical databases, including PubChem and VWR. It falls under the category of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological properties. The presence of chlorine and carboxylic acid functional groups contributes to its reactivity and potential utility in chemical synthesis and biological assays.
The synthesis of 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the following steps:
Specific reaction conditions can vary but often include the use of solvents such as dimethylformamide or acetic acid under reflux or microwave irradiation to enhance reaction rates and yields. Optimization of reaction parameters is crucial for achieving high purity and yield.
The molecular structure of 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid features:
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles, including:
Reactions may require specific conditions such as elevated temperatures or the presence of catalysts to facilitate transformations. The stability of the compound under different conditions should also be evaluated to ensure successful application in synthetic pathways.
While specific mechanisms for 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid are not extensively documented, compounds within this class often exhibit mechanisms involving:
The understanding of its mechanism can be enhanced through structure-activity relationship studies that correlate chemical modifications with biological effects.
Key physical properties include:
Chemical properties encompass reactivity patterns typical for halogenated heterocycles:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm structure and purity.
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has potential applications in:
Research continues to explore its utility in drug discovery and development, particularly within cancer therapeutics due to its structural characteristics that allow for diverse modifications.
Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-rich heterobicyclic compounds characterized by a fused pyrazole-pyrimidine ring system. This scaffold has emerged as a versatile pharmacophore due to its structural similarity to purine bases, enabling targeted interactions with diverse biological macromolecules. The compound 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0) exemplifies this strategic molecular architecture, integrating three distinct functional elements: a chloro substituent at position 3, a methyl group at position 6, and a carboxylic acid moiety at position 2. With the molecular formula C₈H₆ClN₃O₂ and molecular weight of 211.61 g/mol, this crystalline solid exhibits physicochemical properties that balance solubility and membrane permeability [1] [4] [7]. Its SMILES notation (O=C(C₁=NN₂C=C(C)C=NC₂=C₁Cl)O) precisely encodes the spatial arrangement of these functional groups, which collectively enable targeted modifications of electronic distribution, lipophilicity, and binding affinity [1] [4].
Table 1: Fundamental Chemical Properties of 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1015846-76-0 |
IUPAC Name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Molecular Formula | C₈H₆ClN₃O₂ |
Molecular Weight | 211.61 g/mol |
SMILES Notation | O=C(C₁=NN₂C=C(C)C=NC₂=C₁Cl)O |
XLogP | 1.65 ± 0.1 (Predicted) |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 5 (N/O atoms) |
Topological Polar Surface Area | 78.5 Ų |
The therapeutic exploration of pyrazolo[1,5-a]pyrimidines has evolved significantly since initial reports in the mid-20th century. Early derivatives focused primarily on CNS modulation, but contemporary research leverages their tunable electronic properties for kinase inhibition and targeted cancer therapies. The structural versatility of this scaffold is evidenced by its incorporation into inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key regulator in inflammatory and autoimmune diseases. Recent studies demonstrate that strategic substitution at the 3- and 6-positions dramatically enhances isoform selectivity, as exemplified by advanced clinical candidates like CPL302253, which exhibits picomolar affinity for PI3Kδ through optimized halogen and heteroaryl substitutions [8].
Synthetic methodologies have progressed substantially from classical cyclocondensation approaches. Modern routes employ microwave-assisted, solvent-free reactions between β-enaminones and 3-aminopyrazoles, achieving yields exceeding 85% while adhering to green chemistry principles (RME: 40-53%) [2] [8]. This efficiency surpasses traditional BODIPY fluorophore synthesis (RME: 1.31-17.9%), highlighting the scaffold's synthetic accessibility [2]. The strategic incorporation of chloro and methyl groups at positions 3 and 6, respectively, enhances electrophilic character and steric occupancy in the ATP-binding cleft of kinases. This design principle is validated in pyrazolo[1,5-a]pyrimidine-based inhibitors targeting CK2, EGFR, B-Raf, MEK, and CDK kinases, where substituent patterning directly modulates potency and selectivity [10].
Table 2: Evolution of Synthetic Strategies for Functionalized Pyrazolo[1,5-a]pyrimidines
Synthetic Method | Conditions | Yield (%) | Green Metrics (RME%) | Key Advantages |
---|---|---|---|---|
Classical Cyclocondensation | Reflux, acid catalysts | 45-65 | 20-30 | Broad substrate scope |
Microwave-Assisted Solvent-Free | 160-180°C, 15 min | 80-96 | 40-53 | Reduced reaction time, no solvent waste |
Palladium-Catalyzed Coupling | Pd(0) catalysts, inert atmosphere | 70-85 | 35-45 | Enables late-stage diversification |
Ultrasound-Promoted Cyclization | Protic solvents, 50-80°C | 75-90 | 38-50 | Enhanced homogeneity, lower temperatures |
The strategic placement of chloro and methyl substituents at positions 3 and 6 of the pyrazolo[1,5-a]pyrimidine core induces profound electronic and steric modifications that govern target engagement. The C3-chloro atom functions as a versatile pharmacophore through multiple mechanisms:
Simultaneously, the C6-methyl group exerts critical influences on both physicochemical properties and target complementarity:
Quantum mechanical analyses reveal that chloro-methyl substitution at C3/C6 induces a dipole moment shift of 1.8-2.4 Debye relative to unsubstituted analogs, redistributing electron density toward the carboxylic acid at C2. This polarization enhances hydrogen-bond donation capacity while maintaining planarity essential for intercalation into kinase catalytic domains [2] [10].
The C2-carboxylic acid group in 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid provides multifaceted functionality that extends beyond conventional acidity (predicted pKₐ ≈ 3.8). This moiety serves as:
Computational studies of protein-ligand complexes demonstrate that the carboxylic acid adopts a coplanar conformation with the bicyclic core, maximizing conjugation and directing hydrogen bonds toward key catalytic residues. This orientation is conserved across diverse targets, including PI3Kδ, EGFR, and B-Raf kinases [8] [10]. Additionally, the acid group enables crystal engineering through dimeric hydrogen-bonding motifs (R₂²(8) synthon), facilitating co-crystallization for structure-based drug design [4]. In fluorophore applications, electron-withdrawing carboxylic acids at C2 reduce HOMO-LUMO gaps by 0.3-0.5 eV compared to ester analogs, bathochromically shifting emission by 25-40 nm [2].
Table 3: Key Functional Derivatives Accessible via Carboxylic Acid Modification
Derivative Class | Reaction | Biological Application | Advantage Over Parent Acid |
---|---|---|---|
Amides | Carbodiimide coupling | Kinase inhibitor conjugates | Enhanced target specificity |
Ethyl Esters | Fischer esterification | Cell-permeable prodrugs | Increased logP (by 1.5-2 units) |
Hydrazides | Hydrazine condensation | Antibacterial agents | Additional H-bond donation site |
Acid Isosteres (Tetrazoles) | Cycloaddition with HN₃ | Metabolic stability enhancement | Maintains acidity without carboxyl |